Sucrose 6'-Carboxylic Acid
Overview
Description
Sucrose 6’-Carboxylic Acid is a derivative of sucrose, a common disaccharide composed of glucose and fructose This compound is characterized by the presence of a carboxylic acid group at the 6’ position of the sucrose molecule
Scientific Research Applications
Sucrose 6’-Carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Safety and Hazards
Future Directions
The future directions for Sucrose 6’-Carboxylic Acid could involve its use in the biochemical production and separation of carboxylic acids for biorefinery applications . Additionally, the development of new plant breeding strategies for increased crop productivity and sustainability could be a promising path .
Mechanism of Action
Target of Action
Sucrose 6’-Carboxylic Acid, a derivative of sucrose, interacts primarily with enzymes involved in carbohydrate metabolism . The compound’s primary targets are enzymes such as sucrose phosphorylase and other enzymes involved in the glycosylation process . These enzymes play a crucial role in the breakdown and synthesis of sugars, which are essential for various biological processes, including energy production and cellular function .
Mode of Action
Sucrose 6’-Carboxylic Acid interacts with its targets through a process known as glycosylation . This process involves the addition of a sugar moiety to a functional group on another molecule, often a protein . In the case of Sucrose 6’-Carboxylic Acid, it may interact with enzymes such as sucrose phosphorylase, leading to changes in the enzyme’s activity and thus influencing the metabolic pathways it is involved in .
Biochemical Pathways
Sucrose 6’-Carboxylic Acid affects several biochemical pathways, primarily those involved in carbohydrate metabolism . For instance, it may influence the glycolysis pathway, a critical process for breaking down glucose and other hexose sugars to produce energy . Additionally, it may also affect other pathways involved in the synthesis and breakdown of various carbohydrates .
Pharmacokinetics
Based on the properties of similar compounds, it can be inferred that it is likely to be well-absorbed due to its polar nature . Its distribution within the body would depend on various factors, including its size, charge, and the presence of transport proteins . As for metabolism and excretion, these would likely involve enzymatic processes and renal elimination, respectively .
Result of Action
The molecular and cellular effects of Sucrose 6’-Carboxylic Acid’s action are primarily related to changes in carbohydrate metabolism . By interacting with key enzymes, it can influence the breakdown and synthesis of sugars, potentially affecting energy production and other cellular functions . The exact effects would depend on various factors, including the specific cellular context and the presence of other metabolites .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Sucrose 6’-Carboxylic Acid. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with target enzymes . Additionally, the presence of other metabolites and the specific cellular environment can also influence its action . Understanding these factors is crucial for optimizing the use of Sucrose 6’-Carboxylic Acid in various applications.
Biochemical Analysis
Biochemical Properties
Sucrose 6’-Carboxylic Acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as sucrose phosphorylase and sucrose 6’-phosphate phosphorylase . These enzymes facilitate the conversion of sucrose derivatives into other biochemical compounds, which are crucial for various metabolic pathways. The nature of these interactions involves the binding of Sucrose 6’-Carboxylic Acid to the active sites of these enzymes, leading to catalytic reactions that produce essential metabolites.
Cellular Effects
Sucrose 6’-Carboxylic Acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the glycolytic pathway by interacting with key enzymes involved in glucose metabolism . This interaction can lead to alterations in the levels of glycolytic intermediates, thereby impacting cellular energy production and overall metabolic flux. Additionally, Sucrose 6’-Carboxylic Acid has been shown to modulate the expression of genes related to carbohydrate metabolism, further influencing cellular function.
Molecular Mechanism
At the molecular level, Sucrose 6’-Carboxylic Acid exerts its effects through specific binding interactions with biomolecules. For instance, it binds to the active sites of sucrose phosphorylase and sucrose 6’-phosphate phosphorylase, facilitating the conversion of sucrose derivatives into glucose-1-phosphate and fructose . This binding interaction is crucial for the catalytic activity of these enzymes, leading to the production of key metabolic intermediates. Additionally, Sucrose 6’-Carboxylic Acid can act as an inhibitor or activator of certain enzymes, thereby modulating their activity and influencing metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sucrose 6’-Carboxylic Acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Long-term studies have shown that prolonged exposure to Sucrose 6’-Carboxylic Acid can lead to sustained alterations in cellular metabolism and gene expression, highlighting its potential for long-term biochemical applications.
Dosage Effects in Animal Models
The effects of Sucrose 6’-Carboxylic Acid in animal models have been investigated to determine its dosage-dependent impact. Studies have shown that low to moderate doses of this compound can enhance metabolic activity and improve glucose metabolism . At higher doses, Sucrose 6’-Carboxylic Acid may exhibit toxic effects, including disruptions in normal metabolic processes and potential adverse effects on organ function. These findings underscore the importance of optimizing dosage levels to achieve desired biochemical outcomes while minimizing potential toxicity.
Metabolic Pathways
Sucrose 6’-Carboxylic Acid is involved in several metabolic pathways, including the glycolytic pathway and the pentose phosphate pathway . It interacts with enzymes such as sucrose phosphorylase and sucrose 6’-phosphate phosphorylase, facilitating the conversion of sucrose derivatives into key metabolic intermediates. These interactions play a crucial role in maintaining metabolic flux and ensuring the efficient production of energy and other essential metabolites.
Transport and Distribution
The transport and distribution of Sucrose 6’-Carboxylic Acid within cells and tissues are mediated by specific transporters and binding proteins. In plants, sucrose transporters such as SUC2 play a key role in the phloem loading and unloading of sucrose derivatives, including Sucrose 6’-Carboxylic Acid . These transporters facilitate the movement of the compound from source tissues, such as leaves, to sink tissues, such as roots and stems. Additionally, binding proteins may assist in the intracellular localization and accumulation of Sucrose 6’-Carboxylic Acid, ensuring its availability for metabolic processes.
Subcellular Localization
Sucrose 6’-Carboxylic Acid is localized within specific subcellular compartments, which can influence its activity and function. Studies have shown that this compound is predominantly localized in the cytoplasm and the Golgi apparatus . The presence of targeting signals and post-translational modifications may direct Sucrose 6’-Carboxylic Acid to these compartments, where it can participate in various biochemical reactions. The subcellular localization of this compound is essential for its role in metabolic pathways and its overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sucrose 6’-Carboxylic Acid typically involves the oxidation of sucrose using benign oxidizing agents such as hydrogen peroxide. The process can be further enhanced by carboxylation using malic acid . The reaction conditions often include controlled temperatures and pH levels to ensure the stability and efficiency of the reaction.
Industrial Production Methods: Industrial production of Sucrose 6’-Carboxylic Acid may involve large-scale oxidation and carboxylation processes. The use of catalysts and optimized reaction conditions can improve yield and reduce production costs. Techniques such as chemo-enzymatic systems on catalytic surfaces have been employed to enhance the efficiency and biocompatibility of the production process .
Chemical Reactions Analysis
Types of Reactions: Sucrose 6’-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Reagents like acyl chlorides or anhydrides are used for esterification reactions.
Major Products: The major products formed from these reactions include various esters, amides, and alcohol derivatives of Sucrose 6’-Carboxylic Acid .
Comparison with Similar Compounds
Sucrose 6’-Phosphate: Another derivative of sucrose, it is used in various biochemical pathways.
Malic Acid Derivatives: Compounds like malic acid esters share similar carboxylation properties.
Uniqueness: Sucrose 6’-Carboxylic Acid is unique due to its specific functionalization at the 6’ position, which imparts distinct chemical and physical properties. Its ability to act as a green crosslinker for textiles highlights its environmental benefits compared to traditional agents .
Properties
IUPAC Name |
(2S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O12/c13-1-3-4(15)5(16)6(17)11(22-3)24-12(2-14)9(19)7(18)8(23-12)10(20)21/h3-9,11,13-19H,1-2H2,(H,20,21)/t3?,4-,5?,6?,7?,8+,9?,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBIYXNHYZTBKM-ZQNSQHBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)C(=O)O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C(C([C@H](O1)O[C@]2(C(C([C@H](O2)C(=O)O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.